molecular formula C19H17ClN8OS B3005037 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1705560-64-0

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B3005037
CAS No.: 1705560-64-0
M. Wt: 440.91
InChI Key: YKXDOHXDGDFLSO-UHFFFAOYSA-N
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Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic molecule featuring three distinct pharmacophores:

A pyridazin-3-yl core substituted with a 1H-1,2,4-triazole moiety at the 6-position.

A piperidine-4-carboxamide linker bridging the pyridazine and benzothiazole rings.

A 6-chlorobenzo[d]thiazol-2-yl group, which contributes to electronic and steric properties.

The chlorine atom at the 6-position of the benzothiazole ring likely enhances lipophilicity and target binding compared to alkoxy or unsubstituted analogs .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN8OS/c20-13-1-2-14-15(9-13)30-19(23-14)24-18(29)12-5-7-27(8-6-12)16-3-4-17(26-25-16)28-11-21-10-22-28/h1-4,9-12H,5-8H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXDOHXDGDFLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Structure and Properties

This compound features multiple heterocyclic rings, including a triazole, pyridazine, and thiazole structure. The molecular formula is C17H16ClN7OC_{17}H_{16}ClN_7O, with a molecular weight of approximately 401.81 g/mol. The presence of these heterocycles often correlates with significant biological activity, making it a candidate for further pharmacological investigation.

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiazole moieties exhibit notable antimicrobial properties. A study on similar compounds demonstrated that triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of a chlorobenzo[d]thiazole moiety may enhance this activity due to its electron-withdrawing properties, which can affect the compound's interaction with microbial targets.

Anticancer Activity

Recent studies have explored the anticancer potential of similar piperidine derivatives. For instance, compounds with analogous structures have shown efficacy against several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BHCT1168.3Cell cycle arrest
Target CompoundMCF-7TBDTBD

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, triazole-containing compounds have been studied for their ability to inhibit enzymes like carbonic anhydrase (CA) and DNA gyrase. Inhibition of these enzymes can disrupt critical metabolic pathways in pathogens and cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in active sites of enzymes, leading to inhibition.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in cell survival and proliferation.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives, including those structurally related to our target compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.

Study 2: Anticancer Properties

In vitro assays on human cancer cell lines revealed that derivatives similar to the target compound exhibited IC50 values between 5 and 15 µM against various cancer types. The presence of electron-withdrawing groups like chlorine was essential for enhancing potency.

Comparison with Similar Compounds

Key Example:

  • 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide (): Pyridazine Substituent: Cyclopenta[c]pyridazin-3-yl (fused cyclopentane ring). Benzothiazole Replacement: Fluorophenyl group. The fluorophenyl group may decrease π-π stacking interactions relative to the chlorobenzo[d]thiazole .

Variations in the Linker Region

Key Examples:

  • N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (, Compound 7a–b):
    • Linker : Acetamide (flexible, two-carbon chain).
    • Impact : The shorter, more flexible acetamide linker may reduce binding affinity compared to the rigid piperidine-4-carboxamide in the target compound. Piperidine’s conformational restriction could enhance selectivity for sterically sensitive targets .

Substituent Effects on the Benzothiazole Ring

Key Examples:

  • 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (, Compound 5a–m): Benzothiazole Substituent: Alkoxy (e.g., methoxy, ethoxy). The chloro substituent in the target compound enhances lipophilicity and may improve membrane permeability .

Data Table: Structural and Functional Comparison of Analogous Compounds

Compound Name/Structure Pyridazine Substituent Linker Type Benzothiazole Substituent Key Features
Target Compound 6-(1H-1,2,4-triazol-1-yl) Piperidine-4-carboxamide 6-chloro High rigidity, enhanced lipophilicity, potential kinase inhibition
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1H-triazol-1-yl)acetamide None (direct acetamide link) Acetamide 6-methoxy Flexible linker, moderate bioactivity in screening assays
1-{cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide Cyclopenta[c]pyridazin-3-yl Piperidine-4-carboxamide 2-fluorophenyl Bulky pyridazine, reduced solubility, fluorophenyl for electronic modulation

Research Findings and Implications

Linker Rigidity : Piperidine-4-carboxamide linkers (target compound) are associated with improved target selectivity over flexible acetamide analogs due to reduced conformational freedom .

Chloro vs. Alkoxy Substitution : The 6-chloro group on benzothiazole enhances lipophilicity (clogP ≈ 3.5) compared to 6-methoxy (clogP ≈ 2.1), favoring blood-brain barrier penetration in preclinical models .

Triazole vs.

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